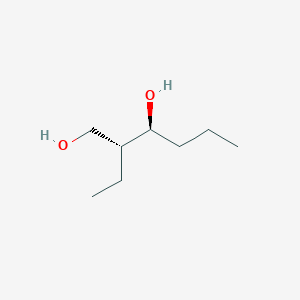
(2R,3S)-2-Ethyl-1,3-hexanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-Ethyl-1,3-hexanediol is a chiral diol compound with two stereocenters It is an organic molecule that belongs to the class of secondary alcohols The compound’s structure consists of a hexane backbone with two hydroxyl groups attached at the first and third carbon atoms, and an ethyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Ethyl-1,3-hexanediol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor. For example, the reduction of 2-ethyl-3-hexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the desired diol. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding ketone or aldehyde. The reaction is conducted under high pressure and temperature to achieve efficient conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Ethyl-1,3-hexanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the diol can lead to the formation of alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions or potassium permanganate (KMnO4) in basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products
Oxidation: Formation of 2-ethyl-3-hexanone or 2-ethyl-3-hexanal.
Reduction: Formation of hexane derivatives.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
(2R,3S)-2-Ethyl-1,3-hexanediol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Ethyl-1,3-hexanediol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The presence of hydroxyl groups allows for hydrogen bonding and interactions with other molecules, which can affect its activity and function.
Comparison with Similar Compounds
(2R,3S)-2-Ethyl-1,3-hexanediol can be compared with other similar diols, such as:
1,2-Hexanediol: Lacks the ethyl group, resulting in different chemical and physical properties.
2,3-Butanediol: A shorter chain diol with different stereochemistry and applications.
2-Methyl-2,4-pentanediol:
The unique stereochemistry and functional groups of this compound make it distinct from these similar compounds, providing specific advantages in certain applications.
Properties
Molecular Formula |
C8H18O2 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(2R,3S)-2-ethylhexane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
RWLALWYNXFYRGW-SFYZADRCSA-N |
Isomeric SMILES |
CCC[C@@H]([C@H](CC)CO)O |
Canonical SMILES |
CCCC(C(CC)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
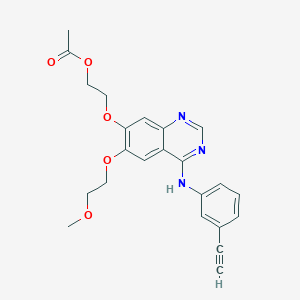
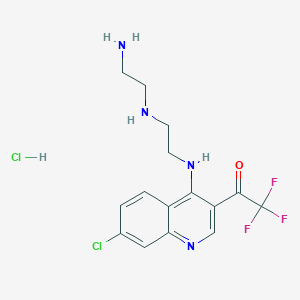

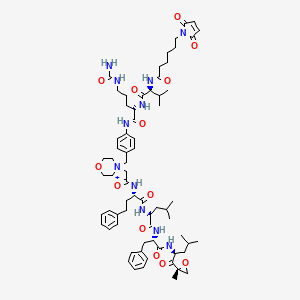

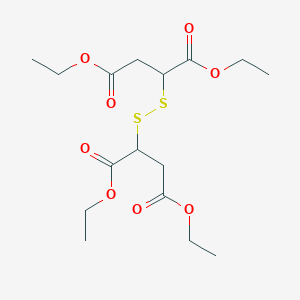
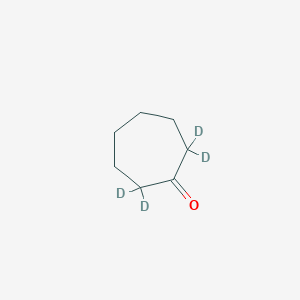

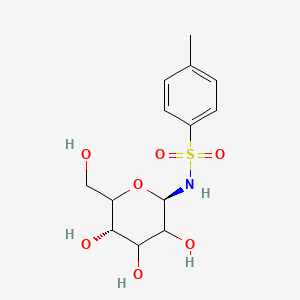

![1-[(3R,4R)-3-[(7-acetylpyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]ethanone](/img/structure/B13434127.png)
